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Compound of Interest

Compound Name: 2-Amino-3-bromophenol

Cat. No.: B111245

Introduction

2-Amino-3-bromophenol is a versatile trifunctional aromatic compound featuring an amino
group, a hydroxyl group, and a bromine atom on a benzene ring. This unique arrangement of
functional groups makes it a valuable building block in organic synthesis, particularly for the
construction of complex heterocyclic scaffolds and biaryl compounds. Its utility stems from the
distinct reactivity of each functional group: the nucleophilic character of the amino and hydroxyl
groups, and the susceptibility of the carbon-bromine bond to participate in metal-catalyzed
cross-coupling reactions. These characteristics make it a key intermediate for synthesizing
compounds with significant applications in medicinal chemistry, materials science, and drug
development.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-3-bromophenol is provided
below. These properties are essential for its handling, storage, and use in synthetic procedures.
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Property Value Reference
CAS Number 116435-77-9 [2][3]
Molecular Formula CeHeBIrNO [4]
Molecular Weight 188.02 g/mol [3]

Melting Point 138 °C [5]

Boiling Point 266.2 °C at 760 mmHg [5]

Density 1.768 g/cm3 [5]

Off-white to light brown
Appearance ,
crystalline powder

Store under inert gas (Nitrogen
Storage [5]
or Argon) at 2-8 °C

Key Applications and Synthetic Protocols

2-Amino-3-bromophenol serves as a precursor in several important classes of organic
reactions. Its primary applications include the synthesis of phenoxazine derivatives,
participation in palladium-catalyzed cross-coupling reactions, and the formation of various other
nitrogen- and oxygen-containing heterocycles.
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Caption: Synthetic utility of 2-Amino-3-bromophenol.

Synthesis of Phenoxazine Derivatives

Phenoxazines are a class of tricyclic heterocyclic compounds with a wide range of applications,
including as dyes, fluorescent probes, and scaffolds in pharmacologically active molecules.[6]
[7] 2-Amino-3-bromophenol is an excellent precursor for phenoxazine synthesis through
condensation reactions with ortho-dihaloarenes or via oxidative coupling.

Experimental Protocol: Synthesis of a Dinitrophenoxazine Derivative

This protocol describes the synthesis of a dinitrophenoxazine derivative by reacting 2-Amino-
3-bromophenol with 1,2-difluoro-4,5-dinitrobenzene, adapted from similar syntheses involving
aminophenols.[8]
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Materials:

2-Amino-3-bromophenol (1.0 eq)

1,2-Difluoro-4,5-dinitrobenzene (1.0 eq)

Sodium Carbonate (Na2COs) (2.5 eq)

Ethanol (EtOH)

Procedure:

e To a round-bottom flask, add 2-Amino-3-bromophenol and 1,2-difluoro-4,5-dinitrobenzene.
e Add ethanol to the flask to dissolve the reactants.

e Add sodium carbonate to the solution to act as a base.

e Heat the reaction mixture to reflux and stir for 4-6 hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, cool the mixture to room temperature.

« Filter the resulting precipitate and wash with cold ethanol to remove impurities.

e Dry the solid product under vacuum to obtain the 1-bromo-2,3-dinitrophenoxazine.

Quantitative Data Summary (Expected)
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Reactant 1 Reactant 2 Base Solvent Yield (%)
2-Amino-3- 1,2-Difluoro-4,5-

o Na2COs Ethanol 30-50%*
bromophenol dinitrobenzene

] 1,2-Difluoro-4,5-
2-Aminophenol o Na2COs Ethanol 32%][8]
dinitrobenzene

2-(N-
( ] 1,2-Difluoro-4,5-

methylamino)phe o Na2COs Ethanol 82%][8]
| dinitrobenzene

no

*Yield for the bromo-substituted derivative is an estimate based on analogous reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in 2-Amino-3-bromophenol is a reactive handle for palladium-
catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This reaction
allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an
organoboron compound, providing access to a wide range of substituted biaryl structures.[11]
[12]
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Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-Amino-3-
bromophenol with a generic arylboronic acid.

Materials:

2-Amino-3-bromophenol (1.0 eq)

Arylboronic acid (1.2-1.5 eq)

Palladium catalyst (e.g., Pd(PPhs)a, 2-5 mol%)

Base (e.g., K2COs or Cs2CO0s, 2.0-3.0 eq)
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Solvent (e.g., Toluene/H20, Dioxane/Hz20, or DMF)

Procedure:

In a Schlenk flask, combine 2-Amino-3-bromophenol, the arylboronic acid, and the base.

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three
times.

Add the degassed solvent system to the flask via syringe.

Add the palladium catalyst to the mixture under the inert atmosphere.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
Monitor the reaction by TLC or GC-MS.

After completion, cool the reaction to room temperature and dilute with an organic solvent
(e.g., ethyl acetate).

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel.

Pictet-Spengler Type Reactions for Heterocycle
Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a [3-

arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline.[13][14][15] While 2-

Amino-3-bromophenol is not a B-arylethylamine, its amino group can participate in analogous

cyclization reactions. For instance, it can first be elaborated into a suitable precursor which

then undergoes an intramolecular electrophilic aromatic substitution to form complex

heterocyclic systems, a key strategy in natural product synthesis.[16][17]

Conceptual Protocol: Two-Step Synthesis of a Tetrahydro-oxazino-quinoline Derivative
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This conceptual protocol outlines a pathway where 2-Amino-3-bromophenol is first alkylated
and then cyclized.

Step 1: N-Alkylation

o React 2-Amino-3-bromophenol with a suitable alkylating agent containing a latent aldehyde
or ketone (e.g., a protected bromoacetaldehyde).

» This reaction typically proceeds in the presence of a non-nucleophilic base (e.g., K2COs or
DIPEA) in a polar aprotic solvent like DMF or acetonitrile.

¢ Isolate and purify the N-alkylated intermediate.
Step 2: Intramolecular Pictet-Spengler Type Cyclization
o Deprotect the carbonyl group on the N-alkyl chain of the intermediate from Step 1.

» Treat the resulting amino-aldehyde/ketone with a Brgnsted or Lewis acid catalyst (e.qg.,
trifluoroacetic acid (TFA) or BFs-OEt).

» The acid catalyzes the formation of an iminium ion, which is then attacked by the electron-
rich phenol ring in an intramolecular electrophilic substitution.

e The cyclization yields the final heterocyclic product, which can be purified by standard
methods.

This approach highlights the potential for 2-Amino-3-bromophenol to serve as a versatile
starting point for constructing diverse and complex molecular architectures relevant to drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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